
Benzenesulfonic acid, hydroxydinonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, hydroxydinonyl- is an organosulfur compound with the formula C₆H₅SO₃H. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a hydroxydinonyl group. This compound is known for its strong acidic properties and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, hydroxydinonyl- can be synthesized through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide (SO₃) to form benzenesulfonic acid. The hydroxydinonyl group can be introduced through subsequent reactions involving appropriate reagents and conditions .
Industrial Production Methods
Industrial production of benzenesulfonic acid typically involves continuous sulfonation processes using oleum. The reaction is carried out in large reactors where benzene is continuously fed and reacted with sulfur trioxide. The resulting benzenesulfonic acid is then purified and further processed to introduce the hydroxydinonyl group .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, hydroxydinonyl- undergoes various chemical reactions typical of aromatic sulfonic acids. These include:
Substitution Reactions: Electrophilic aromatic substitution reactions where the sulfonic acid group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Formation of Sulfonamides and Sulfonyl Chlorides: Reacts with amines to form sulfonamides and with chlorinating agents to form sulfonyl chlorides
Common Reagents and Conditions
Sulfur Trioxide (SO₃): Used in the initial sulfonation reaction.
Chlorosulfonic Acid (HSO₃Cl):
Phosphorus Pentachloride (PCl₅): Used for the conversion to sulfonyl chlorides
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonyl Chlorides: Formed by reaction with chlorinating agents.
Esters: Formed by reaction with alcohols
Scientific Research Applications
Benzenesulfonic acid, hydroxydinonyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its strong acidic properties.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfa drugs.
Industry: Used in the production of detergents, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, hydroxydinonyl- involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The sulfonic acid group (-SO₃H) is highly electrophilic, allowing it to facilitate electrophilic aromatic substitution reactions. The hydroxydinonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound without the hydroxydinonyl group.
p-Toluenesulfonic Acid: A similar compound with a methyl group instead of the hydroxydinonyl group.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group
Uniqueness
Benzenesulfonic acid, hydroxydinonyl- is unique due to the presence of the hydroxydinonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in research and industry .
Properties
CAS No. |
68892-30-8 |
|---|---|
Molecular Formula |
C24H42O4S |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
4-hydroxy-2,3-di(nonyl)benzenesulfonic acid |
InChI |
InChI=1S/C24H42O4S/c1-3-5-7-9-11-13-15-17-21-22(18-16-14-12-10-8-6-4-2)24(29(26,27)28)20-19-23(21)25/h19-20,25H,3-18H2,1-2H3,(H,26,27,28) |
InChI Key |
LWJLDOMFDMHIHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C=CC(=C1CCCCCCCCC)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




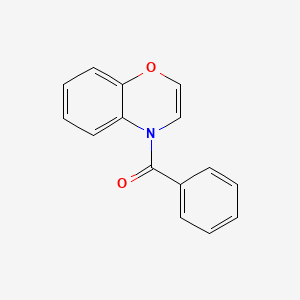

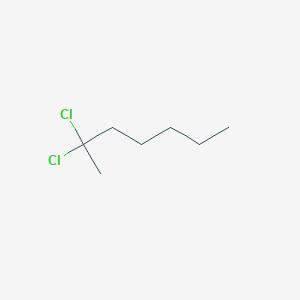
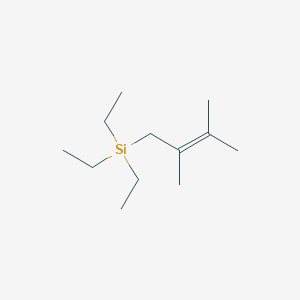
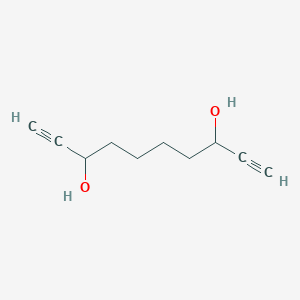
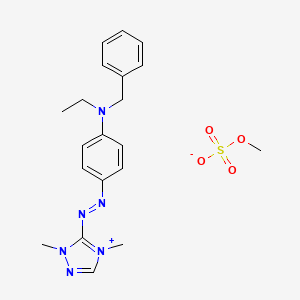
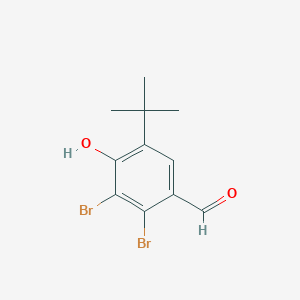


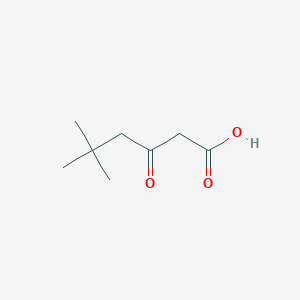
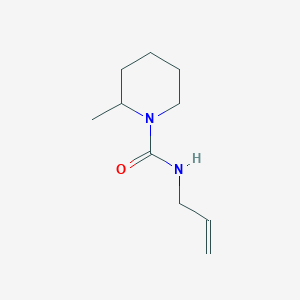
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
